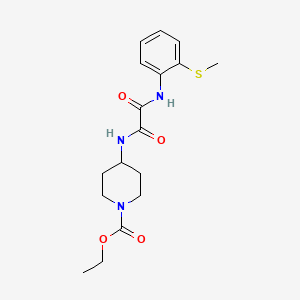

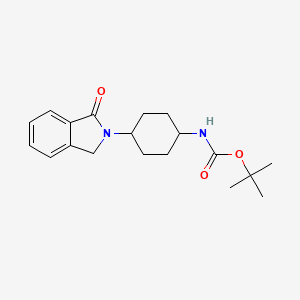

![molecular formula C18H15ClINO B2998571 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1022111-79-0](/img/structure/B2998571.png)

2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a cyclohexenone ring which is a six-membered cyclic ketone. The presence of the ketone group can make this compound reactive towards nucleophilic addition reactions. The compound also contains an amino group attached to an iodophenyl group, which could potentially undergo various substitution reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the ketone, amino, and halogen groups suggest that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Photochemical Reactivity

The photochemical behavior of related compounds, such as 4-chloroaniline derivatives, has been studied extensively. These compounds undergo efficient photoheterolysis in polar media, leading to the formation of phenyl cations. These studies highlight the potential of 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one in photochemical applications, where its unique structure could lead to interesting photochemical reactivity patterns (Guizzardi et al., 2001).

Hydrogen Bonding and Crystal Structure

The structure and hydrogen bonding patterns of anticonvulsant enaminones have been elucidated, which share structural similarities with this compound. These findings provide a foundation for understanding how the unique characteristics of such compounds can influence their physical and chemical properties, potentially impacting their utility in various scientific research applications (Kubicki et al., 2000).

Oxidative Dearomatization

Research on the oxidative dearomatization of phenols and anilines into cyclohexa-2,4-dienone derivatives reveals a pathway for the transformation of aromatic systems into more complex and functionalized structures. This process is relevant for compounds like this compound, indicating its potential role in synthetic chemistry and material science applications (Quideau et al., 2005).

Advanced Materials Synthesis

The synthesis and properties of organosoluble polyimides based on related cyclohexane derivatives demonstrate the utility of such compounds in creating high-performance materials. These materials possess excellent solubility and thermal stability, suggesting that this compound could be explored for its potential in the development of new polymers and advanced materials (Yang et al., 2004).

Corrosion Inhibition

Studies on cyclohexene derivatives as corrosion inhibitors highlight the potential of this compound in this area. These compounds show significant inhibition efficiency, suggesting their utility in protecting metals against corrosion, particularly in acidic environments (Verma et al., 2015).

Mécanisme D'action

Target of Action

A similar compound, 2-[(2-chloro-4-iodophenyl)amino]-n-{[(2r)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide, targets theDual specificity mitogen-activated protein kinase kinase 1 . This kinase is an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It’s plausible that it might interact with its target kinase in a similar manner to related compounds, potentially influencing the map kinase signal transduction pathway .

Biochemical Pathways

Given its potential target, it may influence theMAP kinase signal transduction pathway , which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Result of Action

Given its potential target, it may influence cellular processes regulated by the map kinase signal transduction pathway .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClINO/c19-18-16(21-15-8-6-14(20)7-9-15)10-13(11-17(18)22)12-4-2-1-3-5-12/h1-9,13,21H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDNKKBSXRJEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=C1NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)

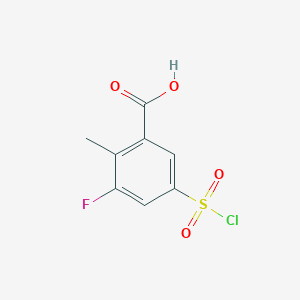

![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)

![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)

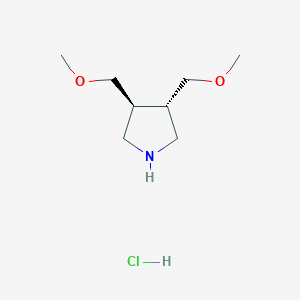

![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)

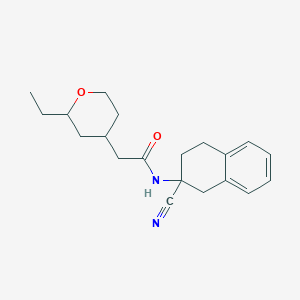

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)